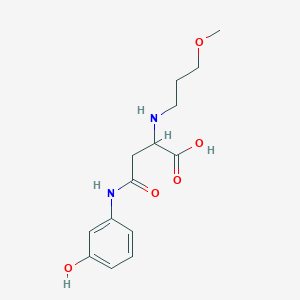

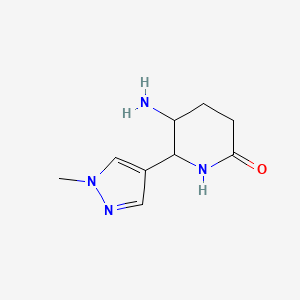

![molecular formula C9H15ClN4O2 B2386044 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride CAS No. 2375248-44-3](/img/structure/B2386044.png)

6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride” is a chemical entity with the CAS Number: 2361609-68-7 . It has a molecular weight of 232.67 . The IUPAC name for this compound is (S)-6-(3-aminopyrrolidin-1-yl)pyrimidine-2,4-diol hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, including the use of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide for the asymmetric synthesis yielding significant overall yields and purity .Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius . More specific physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

Optical and Nonlinear Optical Properties

A study by Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives, including compounds similar in structure to 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione hydrochloride, for potential applications in optical and nonlinear optical (NLO) devices. The derivatives exhibited significant NLO properties, indicating their potential as efficient candidates for NLO device fabrications (Mohan et al., 2020).

Antibacterial Activity and QSAR Studies

Karthikeyan et al. (2010) conducted a study on novel dispiropyrrolidines derived from pyrimidine diones, showing that some compounds exhibit antibacterial activity. QSAR (Quantitative Structure-Activity Relationship) models were developed to understand the factors affecting antibacterial activity, emphasizing the influence of molecular topology, shape, charge distribution, and hydrophobic nature (Karthikeyan et al., 2010).

Computational Exploration and Antimicrobial Agent Evaluation

Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were evaluated for antimicrobial activities, and computational methods were used to analyze their electronic structures. The study highlighted the potential of these derivatives as antimicrobial agents and for further exploration in drug discovery (Ashraf et al., 2019).

Urease Inhibition Activity

Rauf et al. (2010) synthesized derivatives of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and assessed their in vitro urease inhibition activity. The study identified compounds with significant urease inhibition, suggesting the potential for further development into therapeutic agents (Rauf et al., 2010).

Molecular Dynamics and Docking Studies

Al-Omary et al. (2017) conducted molecular dynamics and docking studies on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, a compound structurally related to 6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione hydrochloride. The study focused on the compound's reactivity, vibrational spectral analysis, and potential as a bioactive agent precursor, offering insights into its interactions at the molecular level (Al-Omary et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

6-[(3S)-3-aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13;/h4,6H,2-3,5,10H2,1H3,(H,11,15);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGPGVCCUJYPRR-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2385962.png)

![8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)

![2-(2-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2385973.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)

![(3-(4-Fluorophenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2385984.png)